

Spectroscopic data (NMR, IR, MS) for **cis-3-Hexenyl tiglate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **cis-3-Hexenyl tiglate**

Cat. No.: **B1584075**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of **cis-3-Hexenyl Tiglate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl tiglate (CAS No. 67883-79-8) is an organic ester recognized for its potent fresh, green, and fruity aroma.^{[1][2][3]} Found naturally in various plants, including Japanese honeysuckle (*Lonicera japonica*), it is a valuable component in the flavor and fragrance industries.^{[2][4]} Beyond its olfactory properties, the precise structural elucidation of such compounds is critical for quality control, synthesis verification, and toxicological assessment, particularly in the context of drug development where impurities and isomeric purity are paramount.^[5]

This technical guide provides a comprehensive analysis of the core spectroscopic data for **cis-3-Hexenyl tiglate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a practical reference for researchers, offering not just raw data but also insights into the experimental rationale and interpretation of the spectral features that define its unique molecular architecture.

Molecular Structure and Spectroscopic Fingerprint

The identity of **cis-3-Hexenyl tiglate** is defined by its specific stereochemistry: the ester is formed from cis-3-hexenol and tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid.

[1][4] This results in a molecule with two distinct double bonds, each with a specific geometric configuration that is confirmable through spectroscopic methods.

Molecular Formula: C₁₁H₁₈O₂[6][7] Molecular Weight: 182.26 g/mol [2][3][6] IUPAC Name: (3Z)-hex-3-en-1-yl (2E)-2-methylbut-2-enoate[7][8]

Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Structure of **cis-3-Hexenyl tiglate** with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of **cis-3-Hexenyl tiglate**, as it provides information on the connectivity and stereochemistry of the molecule.

¹H NMR Analysis

The proton NMR spectrum provides a distinct pattern of signals that confirms the presence of both the cis-hexenyl and the tiglate moieties. The key diagnostic signals are the olefinic protons, whose chemical shifts and coupling constants definitively establish the geometry of the double bonds. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[9][10]

Proton Assignment (Numbering from Diagram)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4' (Olefinic)	~6.84	q	~7.0	1H
H-3, H-4 (Olefinic)	~5.36 - 5.49	m	$J_{cis} \approx 10-12$	2H
H-1 (CH ₂ -O)	~4.12	t	~7.0	2H
H-2 (Allylic)	~2.41	q	~7.0	2H
H-5 (Allylic)	~2.06	quintet	~7.5	2H
H-3' (Allylic CH ₃)	~1.82	d	~7.0	3H
H-2' (Vinylic CH ₃)	~1.80	s	-	3H
H-6 (Terminal CH ₃)	~0.97	t	~7.5	3H

Data synthesized from available spectral information.[9][10]

Expert Interpretation:

- Olefinic Protons:** The complex multiplet between 5.36 and 5.49 ppm integrates to two protons and corresponds to the hydrogens on the cis double bond of the hexenyl chain (H-3 and H-4). The characteristic coupling constant for a cis configuration is typically in the range of 10-12 Hz.[4] The quartet at ~6.84 ppm is characteristic of the lone proton on the tiglate double bond (H-4'), which is coupled to the adjacent methyl group (H-3').
- Ester Proximity:** The triplet at ~4.12 ppm is deshielded due to the adjacent ester oxygen and corresponds to the H-1 methylene group.
- Methyl Groups:** The spectrum clearly resolves the four distinct methyl groups. The triplet at ~0.97 ppm is the terminal methyl of the hexyl chain (H-6). The two signals around 1.80-1.82 ppm correspond to the methyl groups on the tiglate moiety, confirming its structure.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments.

Carbon Assignment (Numbering from Diagram)	Chemical Shift (δ , ppm)
C=O (Ester Carbonyl)	~168.07
C-2' (Tiglate Olefinic)	~136.92
C-4 (Hexenyl Olefinic)	~134.41
C-3' (Tiglate Olefinic)	~128.85
C-3 (Hexenyl Olefinic)	~124.07
C-1 (CH ₂ -O)	~63.99
C-2 (Allylic)	~26.97
C-5 (Allylic)	~20.68
C-6 (Terminal CH ₃)	~14.27
C-4' (Tiglate CH ₃)	~14.27
C-1' (Tiglate CH ₃)	~12.01

Data synthesized from available spectral information.[[10](#)]

Expert Interpretation:

- **Carbonyl Signal:** The peak at ~168 ppm is characteristic of an ester carbonyl carbon.
- **Olefinic Carbons:** Four distinct signals appear in the olefinic region (~124-137 ppm), confirming the presence of two C=C double bonds.
- **Aliphatic Carbons:** The signal at ~64 ppm is the ester-linked methylene carbon (C-1), shifted downfield by the electronegative oxygen. The remaining aliphatic carbons appear in the upfield region (<30 ppm) as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For **cis-3-Hexenyl tiglate**, the most prominent feature is the ester carbonyl group. The spectrum is typically acquired on a neat liquid film.[9][10]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2965	Strong	C-H Stretch (Aliphatic)
~1720-1740	Very Strong	C=O Stretch (α,β -Unsaturated Ester)
~1650	Medium	C=C Stretch (Alkene)
~1250	Strong	C-O Stretch (Ester)

Expert Interpretation: The IR spectrum provides a clear "fingerprint" for this molecule. The defining peak is the intense carbonyl (C=O) stretch between 1720-1740 cm⁻¹, which is characteristic of an α,β -unsaturated ester.[4] The presence of C=C double bonds is confirmed by the weaker absorption around 1650 cm⁻¹. The strong C-O stretch near 1250 cm⁻¹ further corroborates the ester functionality. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the purity of the ester and the absence of starting alcohol or carboxylic acid.

Mass Spectrometry (MS)

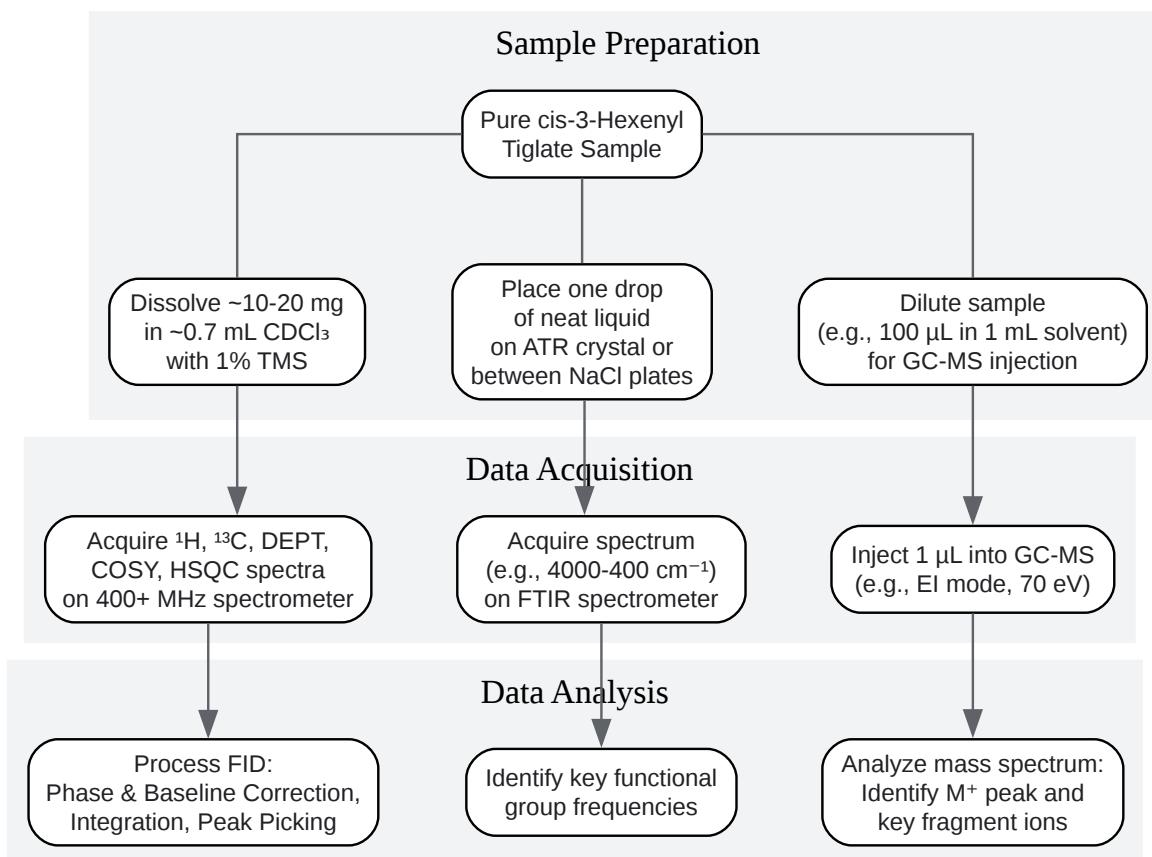
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this type of compound, often coupled with Gas Chromatography (GC-MS).[3][4]

Molecular Ion:

- The molecular ion peak [M]⁺ is expected at m/z = 182, corresponding to the molecular weight of C₁₁H₁₈O₂.[6][11]

Key Fragmentation Patterns:

m/z	Proposed Fragment	Significance
100	$[C_5H_8O_2]^+$	Tiglate acylium ion or related fragment
83	$[C_5H_7O]^+$	Acylium ion from tiglic acid, $[CH_3CH=C(CH_3)CO]^+$
82	$[C_6H_{10}]^+$	Loss of tiglic acid via McLafferty-type rearrangement
67	$[C_5H_7]^+$	Allylic cation from the hexenyl chain


| 55 | $[C_4H_7]^+$ | Common fragment from cleavage of the hexenyl chain |

Expert Interpretation: The mass spectrum will show a clear molecular ion peak at m/z 182, confirming the molecular formula. The base peak is often at m/z 83, corresponding to the stable tigloyl cation. Another significant fragmentation pathway involves the loss of the entire tiglic acid moiety (100 amu) from the hexenyl chain, leading to a fragment at m/z 82. These key fragments provide definitive evidence for both the alcohol and acid components of the ester.

Experimental Protocols

The reliability of spectroscopic data hinges on meticulous sample preparation and instrument operation. The following protocols represent best practices for the analysis of a liquid ester like **cis-3-Hexenyl tiglate**.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

- Solvent Choice: Deuterated chloroform (CDCl_3) is the standard choice for non-polar to moderately polar organic molecules like esters. It is an excellent solvent and its residual proton peak at 7.26 ppm does not interfere with key signals of the analyte.
- Sample Preparation: Accurately weigh 10-20 mg of the purified ester into a clean, dry NMR tube. Add approximately 0.7 mL of CDCl_3 containing 1% tetramethylsilane (TMS). TMS serves as the internal standard, providing a reference peak at 0 ppm for accurate chemical shift calibration.

- Acquisition: Acquire a standard ^1H spectrum. Follow this with a ^{13}C spectrum. For unambiguous assignment, advanced 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) are highly recommended.

IR Sample Preparation and Acquisition

- Technique Choice: For a liquid sample, Attenuated Total Reflectance (ATR) is the most convenient method. It requires minimal sample and no preparation. Alternatively, a traditional liquid film can be prepared by placing a drop of the sample between two sodium chloride (NaCl) plates.
- Acquisition: Place the ATR crystal in contact with the liquid sample or place the NaCl plates in the spectrometer's sample holder.
- Background Scan: Perform a background scan of the empty ATR crystal or clean NaCl plates. This is crucial to subtract atmospheric CO_2 and H_2O absorptions, ensuring a clean spectrum of the analyte.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

GC-MS Sample Preparation and Acquisition

- Rationale: GC-MS is ideal for volatile compounds like esters, as it provides separation from any minor impurities before introduction into the mass spectrometer, ensuring a clean mass spectrum of the target compound.
- Sample Preparation: Prepare a dilute solution of the ester (e.g., 100 μL in 1 mL of a volatile solvent like ethyl acetate or dichloromethane). This prevents overloading the GC column and detector.
- GC Conditions: Use a suitable capillary column, such as a Supelco-wax or DB-5 column. A typical oven program would be: hold at 45°C for 2 minutes, then ramp at 4°C/min to 250°C and hold for 10 minutes.[3][4]
- MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Conclusion

The structural confirmation of **cis-3-Hexenyl tiglate** is unequivocally achieved through a combination of NMR, IR, and MS techniques. ^1H and ^{13}C NMR spectroscopy provide the definitive evidence for the molecule's carbon skeleton and the specific cis and trans stereochemistry of its two double bonds. IR spectroscopy offers rapid confirmation of the α,β -unsaturated ester functional group, while mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the assigned structure. Together, these techniques form a self-validating system for the comprehensive characterization of this important aroma compound, ensuring its identity and purity for scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-3-Hexenyl tiglate | 67883-79-8 [chemicalbook.com]
- 2. Cis-3-hexenyl Tiglate Distributor | Green Fruity Aroma Chemical [chemicalbull.com]
- 3. bocsci.com [bocsci.com]
- 4. cis-3-Hexenyl tiglate | 67883-79-8 | Benchchem [benchchem.com]
- 5. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 6. cis-3-Hexenyltiglate [webbook.nist.gov]
- 7. cis-3-hexenyl tiglate (CAS 67883-79-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Showing Compound cis-3-Hexenyl tiglate (FDB017577) - FooDB [foodb.ca]
- 9. cis-3-Hexenyl tiglate(67883-79-8) ^1H NMR spectrum [chemicalbook.com]
- 10. cis-3-Hexenyl tiglate(67883-79-8) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for cis-3-Hexenyl tiglate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584075#spectroscopic-data-nmr-ir-ms-for-cis-3-hexenyl-tiglate\]](https://www.benchchem.com/product/b1584075#spectroscopic-data-nmr-ir-ms-for-cis-3-hexenyl-tiglate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com